Melphalan-d8 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

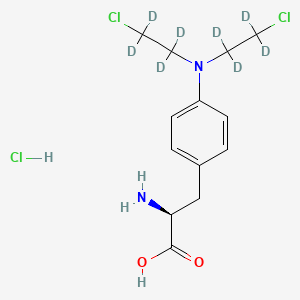

(2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1/i5D2,6D2,7D2,8D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUUYBRCCFUEMLH-GTGANALVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)N(C1=CC=C(C=C1)C[C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676005 |

Source

|

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217854-43-7 |

Source

|

| Record name | 4-{Bis[2-chloro(~2~H_4_)ethyl]amino}-L-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Melphalan-d8 Hydrochloride: Application as an Internal Standard in Quantitative Bioanalysis

Abstract

This technical guide provides an in-depth examination of Melphalan-d8 Hydrochloride, a deuterium-labeled stable isotope of the chemotherapeutic agent Melphalan. We will explore the fundamental properties of Melphalan, its mechanism of action, and the inherent pharmacokinetic challenges that necessitate precise quantification. The core of this document is dedicated to the primary research application of this compound: its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate determination of Melphalan concentrations in biological matrices. This guide offers field-proven insights, detailed experimental protocols, and critical handling considerations for researchers, scientists, and professionals in drug development and clinical pharmacology.

The Analyte: Melphalan Hydrochloride

Chemical Identity and Antineoplastic Function

Melphalan, a phenylalanine derivative of nitrogen mustard, is a bifunctional alkylating agent used in chemotherapy for various cancers, most notably multiple myeloma and ovarian cancer.[1][2][3] It functions by interfering with DNA and RNA synthesis, ultimately causing the death of both dividing and non-dividing tumor cells.[3][4] It is administered orally or intravenously as the hydrochloride salt to improve solubility.[1]

Mechanism of Action: DNA Alkylation and Cross-Linking

Melphalan's cytotoxicity is achieved through a well-understood mechanism involving DNA alkylation.[5][6] The process begins with the formation of a highly reactive aziridinium cation intermediate.[4] This intermediate covalently binds to electron-rich sites on DNA bases, primarily the N7 position of guanine.[2][4][5] As a bifunctional agent, a single Melphalan molecule can form two such bonds, creating intra-strand or inter-strand cross-links in the DNA double helix.[2][4][7] These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which triggers cellular apoptosis or other forms of cell death like mitotic catastrophe.[4][5][6]

Pharmacokinetic Profile and Analytical Challenges

The clinical use of Melphalan is complicated by its highly variable pharmacokinetic (PK) profile.[8][9] Oral bioavailability can range widely, from 25% to 89%, due to incomplete absorption and first-pass metabolism.[1] Furthermore, Melphalan is unstable in plasma and undergoes rapid, non-enzymatic hydrolysis to form inactive monohydroxy and dihydroxy metabolites.[1][2][9] This chemical instability and inter-patient variability create a significant challenge for achieving consistent therapeutic exposure, underscoring the critical need for accurate and precise methods to quantify the drug in biological samples for therapeutic drug monitoring and PK studies.[10][11]

| Parameter | Value | Reference |

| Oral Bioavailability | 25% - 89% (Mean: 56%) | [1] |

| Plasma Protein Binding | ~60% - 90% | [1][2] |

| Elimination Half-Life (IV) | ~14 - 63 minutes | [1][12] |

| Elimination Half-Life (Oral) | ~36 - 552 minutes (highly variable) | [1] |

| Primary Inactivation | Spontaneous, non-enzymatic hydrolysis | [1][2][9] |

The Standard: this compound

Introduction to Stable Isotope Labeled (SIL) Internal Standards

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for analyte loss during sample processing and for variability in instrument response.[13] The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself.[14] SIL standards, such as Melphalan-d8, co-elute with the unlabeled analyte and exhibit nearly identical chemical behavior (e.g., extraction efficiency, ionization response) but are distinguishable by their difference in mass.[14] This allows for the most accurate and precise quantification possible, as the ratio of the analyte signal to the IS signal remains constant even if sample loss or signal suppression occurs.

Chemical Properties of this compound

This compound is a synthetic form of Melphalan in which eight hydrogen atoms have been replaced by their stable, heavy isotope, deuterium.[15][16][17] This substitution increases the molecular weight without significantly altering the chemical properties.

| Property | Melphalan HCl | Melphalan-d8 HCl |

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂·HCl | C₁₃H₁₀D₈Cl₂N₂O₂·HCl |

| Molecular Weight | 341.67 g/mol | ~349.71 g/mol |

| Monoisotopic Mass | 304.0745 Da (base) | 312.1248 Da (base) |

| Primary Use | Antineoplastic Therapeutic Agent | Mass Spectrometry Internal Standard |

Rationale for Use in Mass Spectrometry

The utility of Melphalan-d8 as an IS lies in its ability to mimic the journey of the unlabeled Melphalan from sample preparation to detection, thereby normalizing the analytical process. Any physical loss of the analyte during an extraction step or any suppression of the ionization signal in the mass spectrometer will affect the SIL-IS to the same degree. By measuring the ratio of the analyte to the IS, a highly accurate and precise concentration can be calculated.

Primary Research Application: Quantitative Bioanalysis via LC-MS/MS

The most critical research use of Melphalan-d8 HCl is as an IS for the quantification of Melphalan in biological matrices, typically plasma, for pharmacokinetic studies and therapeutic drug monitoring.[8][20]

Overview of the Bioanalytical Workflow

The process involves adding a known amount of Melphalan-d8 HCl to a patient plasma sample, extracting both the analyte and the IS, separating them from matrix components using liquid chromatography, and detecting them with tandem mass spectrometry. The ratio of the Melphalan peak area to the Melphalan-d8 peak area is used to determine the concentration of Melphalan in the original sample by comparing it to a calibration curve.

Detailed Experimental Protocol

This protocol is a representative example for the quantification of Melphalan in human plasma. It must be fully validated according to regulatory guidelines (e.g., FDA) before use in clinical studies.[8][21]

3.2.1. Materials and Reagents

-

Melphalan reference standard

-

This compound internal standard

-

Control human plasma (K₂EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

3.2.2. Stock Solution and Standard Preparation

-

Causality: Stock solutions are prepared in a non-aqueous solvent like DMSO or Methanol due to Melphalan's poor stability in aqueous solutions.[16]

-

Protocol:

-

Prepare 1 mg/mL stock solutions of Melphalan and Melphalan-d8 HCl in methanol.

-

Create a series of working solutions by serially diluting the Melphalan stock solution with 50:50 acetonitrile:water to prepare calibration standards (e.g., ranging from 5 to 5000 ng/mL).[8]

-

Prepare a working internal standard solution of Melphalan-d8 at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

-

3.2.3. Plasma Sample Preparation (Protein Precipitation)

-

Causality: Protein precipitation with a cold organic solvent like acetonitrile or methanol is a rapid and effective method to remove the majority of interfering proteins from the plasma sample, which would otherwise clog the LC column and suppress the MS signal.[8][10]

-

Protocol:

-

Aliquot 50 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 10 µL of the Melphalan-d8 working IS solution to each tube (except matrix blanks) and vortex briefly.

-

Add 150 µL of ice-cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

3.2.4. LC-MS/MS Instrumentation and Conditions

-

Causality: Reversed-phase chromatography is used to separate the relatively nonpolar Melphalan from polar matrix components. A gradient elution is employed to provide good peak shape and resolve interferences. Tandem MS operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.[8][10][22]

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) system |

| Column | C18 reversed-phase column (e.g., XSelect HSS T3, 2.1 x 50 mm, 5 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[8] |

| Gradient | Typical: Start at 5% B, ramp to 95% B, re-equilibrate |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transition (Melphalan) | Q1: 305.1 m/z → Q3: 287.7 m/z[8][20][21] |

| MRM Transition (Melphalan-d8) | Q1: 313.1 m/z → Q3: 295.7 m/z[8][20][21][23] |

Critical Considerations: Stability and Handling

In-solution Stability of Melphalan

Melphalan is notoriously unstable in aqueous solutions, degrading via hydrolysis. The rate of degradation is highly dependent on temperature and pH.[24]

-

At room temperature (~21.5°C) in normal saline, Melphalan loses 5% of its activity in just 1.5 hours.[24]

-

At 5°C, this time (t₉₅) extends to 20 hours.[24]

-

In cell culture media at 37°C, the half-life can be as short as 1.13 hours.[24]

This instability mandates that all sample processing, especially after extraction into an aqueous-organic phase, be performed quickly and at cold temperatures to prevent analyte degradation and ensure accurate results. Reconstituted clinical formulations should be administered within 50-60 minutes.[18][25]

Recommended Storage and Handling for Melphalan-d8 HCl

-

Storage: this compound solid should be stored under hygroscopic conditions in a freezer at -20°C.[16] Stock solutions prepared in organic solvents can be stored at -20°C for several months with minimal degradation.[24]

-

Handling: As Melphalan is a potent cytotoxic agent, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be used at all times when handling both the parent compound and its labeled counterpart. All handling should be performed in a chemical fume hood or other designated containment area.

Conclusion

This compound is an indispensable tool in modern pharmaceutical and clinical research. Its primary and most vital application is as a stable isotope-labeled internal standard for the quantitative analysis of Melphalan by LC-MS/MS. By providing a means to correct for analytical variability, it enables the accurate and precise characterization of Melphalan's complex pharmacokinetics. This, in turn, supports the development of safer and more effective dosing regimens, ultimately benefiting patients undergoing treatment for malignancies like multiple myeloma. A thorough understanding of its properties, coupled with meticulous attention to the parent drug's inherent instability, is paramount for its successful implementation in a research or clinical laboratory setting.

References

- Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry. (2009-10-01). PubMed.

- MELPHALAN. NCBI Bookshelf.

- Melphalan. Wikipedia.

- What is the mechanism of Melphalan hydrochloride?. (2024-07-17).

- This compound | C13H19Cl3N2O2 | CID 46782118. PubChem - NIH.

- The Pharmacokinetics of Melphalan in Patients With Multiple Myeloma: An intravenous/oral Study Using a Conventional Dose Regimen. PubMed.

- A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma. (2023-04-06). PubMed.

- Stability of melphalan solutions during prepar

- Oral melphalan pharmacokinetics--relation to dose in p

- Melphalan for Injection. (2018-09-19).

- Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection. PubMed Central.

- This compound. Shanghai Huicheng Biological Technology.

- A Sensitive LC-MS/MS Method for Determination of Melphalan in Human Plasma. (2011-09-01).

- Melphalan. Cancer Research UK.

- Mechanism of action of melphalan and new derivatives of melphalan.

- Melphalan hydrochloride Label. FDA.

- An Introduction to Melphalan and Its Mechanism of Carcinogenesis. (2023-02-03). ChemicalBook.

- A Sensitive LC-MS/MS Method for Determination of Melphalan in Human Plasma.

- Melphalan-d8 Monohydrochloride. Santa Cruz Biotechnology.

- Melphalan HCl D8. VIVAN Life Sciences.

- Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry. (2016-12).

- Evomela Stability. EVOMELA.com.

- A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma.

- A Phase I and Pharmacokinetic Study of Melphalan Using a 24-hour Continuous Infusion in Patients with Advanced Malignancies. AACR Journals.

- Melphalan (Alkeran) for Multiple Myeloma.

- Pharmacokinetics of melphalan in myeloma patients undergoing an autograft.

- Melphalan pharmacokinetics in myeloma. (2007-08-06).

- Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches. MDPI.

- Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA.

- Designing Stable Isotope Labeled Internal Standards. (2022-01-11). Acanthus Research.

Sources

- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. An Introduction to Melphalan and Its Mechanism of Carcinogenesis_Chemicalbook [chemicalbook.com]

- 3. myeloma.org [myeloma.org]

- 4. Melphalan - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Assays for the quantification of melphalan and its hydrolysis products in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The pharmacokinetics of melphalan in patients with multiple myeloma: an intravenous/oral study using a conventional dose regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. This compound | C13H19Cl3N2O2 | CID 46782118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Melphalan-d8 Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 17. scbt.com [scbt.com]

- 18. pdf.hres.ca [pdf.hres.ca]

- 19. vivanls.com [vivanls.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to Melphalan-d8 Hydrochloride: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melphalan-d8 Hydrochloride is a deuterated analog of Melphalan, a bifunctional alkylating agent used in chemotherapy.[1] The incorporation of eight deuterium atoms into the molecule provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies. This guide offers a comprehensive overview of the chemical properties and synthesis of this compound, providing insights for its application in drug development and scientific research.

Melphalan, a derivative of nitrogen mustard, exerts its cytotoxic effects by interfering with DNA replication and transcription.[2][3] It forms highly reactive carbonium ions that alkylate DNA, primarily at the N7 position of guanine.[1][3][4] This leads to the formation of cross-links within and between DNA strands, disrupting the DNA helix and ultimately inducing cell death.[2][3] While effective, the clinical use of Melphalan can be challenged by issues such as drug resistance and variable patient responses.[2]

The use of isotopically labeled compounds like this compound is crucial for overcoming some of these challenges. It serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Melphalan and its metabolites in biological samples.[5][6] This precise measurement is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which can vary significantly among individuals.[2]

This technical guide will delve into the specific chemical characteristics of this compound, followed by a detailed exploration of its synthesis. The information presented is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective use and further investigation of this important analytical standard.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[7] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁D₈Cl₃N₂O₂ | [7] |

| Molecular Weight | 349.71 g/mol | [7][8] |

| CAS Number | 1217854-43-7 | [8][9] |

| IUPAC Name | (2S)-2-amino-3-[4-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]phenyl]propanoic acid;hydrochloride | [9] |

| Melting Point | 164-170°C (decomposes) | [7] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [7] |

| Storage Conditions | Hygroscopic, store at -20°C in a freezer. | [7] |

Stability and Reactivity

The stability of Melphalan and its deuterated analog is a critical consideration for both its synthesis and its use in analytical applications. Melphalan is known to be unstable in aqueous solutions, undergoing hydrolysis to form monohydroxymelphalan and dihydroxymelphalan, which are pharmacologically inactive metabolites.[3][10] The rate of this hydrolysis is dependent on temperature, pH, and the presence of chloride ions.[6]

Studies have shown that Melphalan is significantly more stable in normal saline (150 mM NaCl) solution compared to phosphate-buffered saline.[10] At room temperature (21.5°C), a solution of Melphalan in normal saline loses 5% of its activity in 1.5 hours, while at 5°C, this time is extended to 20 hours.[10] For long-term storage, solutions of Melphalan can be stored at -20°C for at least 6 to 12 months without significant degradation.[10][11] It is also relatively stable to multiple freeze-thaw cycles.[10] The hydrochloride salt form enhances the stability of the compound, particularly in solid form.

The deuteration in this compound is not expected to significantly alter its fundamental chemical reactivity compared to the non-deuterated form. However, the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect in reactions involving the cleavage of this bond. In the context of its use as an internal standard, this difference is generally negligible as the primary metabolic and degradation pathways do not involve the cleavage of the deuterated bonds.

Synthesis of this compound

The synthesis of this compound involves a multi-step process that starts from a suitable deuterated precursor. While specific, proprietary synthesis routes for this compound are not always publicly detailed, a general and plausible synthetic pathway can be constructed based on known syntheses of Melphalan and its analogs.[12][13]

A common strategy for synthesizing Melphalan involves the alkylation of a protected L-phenylalanine derivative.[13] For the deuterated analog, the synthesis would logically start with a deuterated version of the alkylating agent, ethylene-d4 oxide, or a related deuterated two-carbon synthon.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound. This is a representative pathway and may not reflect the exact industrial synthesis process.

Caption: Conceptual Synthesis Workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step protocol that outlines the key transformations in the synthesis of this compound. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety considerations.

Step 1: Protection of L-Phenylalanine

-

Suspend L-phenylalanine in a suitable solvent (e.g., a mixture of water and dioxane).

-

Add a protecting group reagent, such as di-tert-butyl dicarbonate (for Boc protection) or N-carbethoxyphthalimide (for phthalimide protection), along with a base (e.g., sodium carbonate).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction to isolate the protected L-phenylalanine.

Step 2: Nitration

-

Dissolve the protected L-phenylalanine in concentrated sulfuric acid at a low temperature (e.g., 0°C).

-

Slowly add a nitrating agent, such as fuming nitric acid, while maintaining the low temperature.

-

Allow the reaction to proceed until nitration is complete (monitored by TLC or HPLC).

-

Carefully quench the reaction by pouring it onto ice and extract the product.

Step 3: Reduction of the Nitro Group

-

Dissolve the nitro-intermediate in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reduction is complete.

-

Filter off the catalyst and concentrate the filtrate to obtain the amino-intermediate.

Step 4: Deuterated Alkylation

-

Dissolve the amino-intermediate in a suitable solvent.

-

React it with a molar excess of ethylene-d4 oxide. This reaction is typically carried out under controlled temperature and pressure.

-

The reaction yields the bis-(2-hydroxy-1,1,2,2-tetradeuterioethyl)amino intermediate.

Step 5: Chlorination

-

Treat the deuterated dihydroxy intermediate with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[13]

-

This reaction converts the hydroxyl groups to chloro groups, forming the protected Melphalan-d8.

-

Carefully control the reaction conditions to avoid side reactions.

Step 6: Deprotection and Hydrochloride Salt Formation

-

Remove the protecting group from the protected Melphalan-d8. For a Boc group, this is typically achieved with a strong acid like trifluoroacetic acid or hydrochloric acid. For a phthalimide group, hydrazine is often used.

-

Treat the resulting Melphalan-d8 free base with hydrochloric acid in a suitable solvent (e.g., ethanol or water) to form the hydrochloride salt.[14]

-

Isolate the final product, this compound, by filtration or evaporation, followed by purification techniques such as recrystallization.

Analytical Methods for Characterization

The identity and purity of synthesized this compound are confirmed using a variety of analytical techniques.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and intermediates. A reverse-phase C18 column is often used with a mobile phase consisting of acetonitrile and water with an acid modifier.[15] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To confirm the molecular weight and fragmentation pattern of Melphalan-d8, ensuring the correct isotopic labeling. The monitored transition for Melphalan-d8 is typically m/z 313.1 → 295.7.[5][6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the positions of the deuterium atoms. ¹H NMR will show the absence of signals at the deuterated positions, while ¹³C and ²H NMR can provide further structural confirmation. |

| Melting Point Analysis | To determine the melting point range, which is an indicator of purity. |

Conclusion

This compound is an indispensable tool in the field of pharmaceutical research and development. Its synthesis, while complex, yields a high-purity internal standard that is essential for the accurate bioanalysis of Melphalan. A thorough understanding of its chemical properties, particularly its stability, is crucial for its proper handling, storage, and application in sensitive analytical methods. This guide provides a foundational understanding for researchers and scientists working with this important deuterated compound, enabling more robust and reliable preclinical and clinical studies.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Melphalan hydrochloride? Retrieved from [Link]

-

Wikipedia. (2023, August 23). Melphalan. Retrieved from [Link]

-

Shanghai Hanhong Chemical Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

-

Poczta, A., Rogalska, A., & Marczak, A. (2021). Mechanism of action of melphalan and new derivatives of melphalan. ResearchGate. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Melphalan? Retrieved from [Link]

- Li, W., et al. (2018). A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 154, 244-250.

- Cheung, A. P., et al. (1987). Stability of melphalan solutions during preparation and storage. American journal of hospital pharmacy, 44(12), 2782–2786.

-

Sreekanth, N., et al. (2013). A validated RP-HPLC method for the estimation of melphalan in tablet dosage forms. ResearchGate. Retrieved from [Link]

-

van den Bongard, D., et al. (2016). Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

KCAS. (n.d.). A Sensitive LC-MS/MS Method for Determination of Melphalan in Human Plasma. Retrieved from [Link]

- Poczta, A., et al. (2021). Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. Molecules, 26(23), 7236.

- Berrada, H., et al. (2016). Stability of Melphalan in 0.9 % Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection. Journal of oncology pharmacy practice : official publication of the International Society of Oncology Pharmacy Practitioners, 22(3), 411–417.

-

Cheung, A. P., et al. (1987). Stability of melphalan solutions during preparation and storage. Semantic Scholar. Retrieved from [Link]

-

BC Cancer. (n.d.). DRUG NAME: Melphalan. Retrieved from [Link]

- Google Patents. (n.d.). US8921596B2 - Process for the preparation of melphalan hydrochloride.

Sources

- 1. An Introduction to Melphalan and Its Mechanism of Carcinogenesis_Chemicalbook [chemicalbook.com]

- 2. What is the mechanism of Melphalan hydrochloride? [synapse.patsnap.com]

- 3. Melphalan - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Melphalan? [synapse.patsnap.com]

- 5. search.library.albany.edu [search.library.albany.edu]

- 6. researchgate.net [researchgate.net]

- 7. Melphalan-d8 Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 8. vivanls.com [vivanls.com]

- 9. This compound | C13H19Cl3N2O2 | CID 46782118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stability of melphalan solutions during preparation and storage. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Melphalan synthesis - chemicalbook [chemicalbook.com]

- 14. US8921596B2 - Process for the preparation of melphalan hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

A-Z Technical Guide to Melphalan-d8 Hydrochloride as an Internal Standard

Foreword: The Pursuit of Bioanalytical Certainty

In the landscape of quantitative bioanalysis, particularly within the highly regulated sphere of pharmaceutical development, the pursuit of accuracy and precision is paramount. The data we generate forms the bedrock upon which critical decisions in pharmacokinetics, toxicokinetics, and bioequivalence are made. It is within this context that the role of an internal standard (IS) transcends mere procedural inclusion; it is the cornerstone of a robust and reliable bioanalytical method. This guide provides an in-depth exploration of Melphalan-d8 Hydrochloride, a stable isotope-labeled (SIL) internal standard, and its mechanism of action in ensuring the fidelity of melphalan quantification. As a Senior Application Scientist, my objective is not merely to present a protocol but to elucidate the scientific rationale behind each step, empowering researchers to not only execute but also to innovate and troubleshoot with confidence.

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard?

In quantitative mass spectrometry, the signal intensity of an analyte can be influenced by a multitude of factors, from sample preparation inconsistencies to fluctuations in the mass spectrometer's ion source. An internal standard is introduced at a constant concentration to every sample, including calibrators and quality controls, at the outset of the analytical process.[1] The core principle is that the IS, being chemically and physically similar to the analyte, will experience similar variations during sample processing and analysis.[2] Consequently, by calculating the ratio of the analyte's response to the IS's response, these variations can be normalized, leading to a more accurate and precise quantification.

This compound is the "gold standard" for the bioanalysis of melphalan.[3] Its utility stems from it being a stable isotope-labeled version of the analyte. In Melphalan-d8, eight hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically identical to melphalan in terms of its reactivity and chromatographic behavior, yet is distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer.[4] This near-perfect analogy allows Melphalan-d8 to meticulously track melphalan through extraction, chromatography, and ionization, thereby compensating for:

-

Matrix Effects: Variations in ionization efficiency caused by co-eluting endogenous components of the biological matrix (e.g., plasma, urine).[5]

-

Sample Preparation Variability: Inconsistencies in recovery during extraction and sample handling steps.

-

Instrumental Drift: Fluctuations in the performance of the liquid chromatography and mass spectrometry systems over time.

The Chemistry of this compound

Melphalan-d8 is structurally identical to melphalan, with the exception of the eight deuterium atoms on the two chloroethyl groups attached to the phenylalanine core.

Below is a diagram illustrating the structural comparison between Melphalan and Melphalan-d8.

Caption: Chemical structures of Melphalan and Melphalan-d8.

The synthesis of Melphalan-d8 involves introducing deuterium into the chloroethyl moieties of the molecule. A crucial consideration for any deuterated standard is the stability of the isotopic labels. The deuterium atoms in Melphalan-d8 are bonded to carbon atoms, forming C-D bonds which are stronger and less prone to exchange with protons from the surrounding solvent (a phenomenon known as back-exchange) compared to deuterium atoms bonded to heteroatoms like oxygen or nitrogen.[6] This stability is vital for maintaining the isotopic purity of the internal standard throughout the analytical procedure.

The Mechanism in Practice: A Validated Bioanalytical Workflow

The following section outlines a comprehensive, validated workflow for the quantification of melphalan in human plasma using this compound as an internal standard. This protocol is a synthesis of best practices and published methodologies, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[7][8][9]

Experimental Protocol: Quantification of Melphalan in Human Plasma

Objective: To accurately and precisely quantify the concentration of melphalan in human plasma samples.

Internal Standard: this compound

2.1.1 Materials and Reagents

-

Melphalan reference standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

2.1.2 Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting melphalan from plasma.

-

Spiking: To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of Melphalan-d8 working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

-

Precipitation: Add 400 µL of cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Injection: Inject a defined volume (e.g., 5-10 µL) onto the LC-MS/MS system.

Expert Insight: The use of cold acetonitrile enhances the efficiency of protein precipitation. The optional evaporation and reconstitution step helps to concentrate the analyte and ensures the sample is dissolved in a solvent compatible with the initial mobile phase, leading to better peak shapes.

2.1.3 Liquid Chromatography (LC) Parameters

The choice of chromatographic conditions is critical for separating melphalan from endogenous interferences and ensuring a robust assay.

| Parameter | Recommended Condition | Rationale |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar compounds like melphalan. |

| Mobile Phase A | 0.1% Formic acid in water | Acidification of the mobile phase promotes the protonation of melphalan, enhancing its retention on the reverse-phase column and improving ionization efficiency in positive ion mode. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic modifier that provides good elution strength for melphalan. |

| Gradient Elution | Start at 5% B, ramp to 95% B, then re-equilibrate | A gradient is often necessary to elute melphalan with a good peak shape and to clean the column of late-eluting matrix components. |

| Flow Rate | 0.4 - 0.6 mL/min | A typical flow rate for a 2.1 mm ID column that balances analysis time and chromatographic efficiency. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Autosampler Temp | 4 - 10°C | Melphalan is susceptible to hydrolysis, and keeping the samples cool in the autosampler is crucial for stability. |

2.1.4 Mass Spectrometry (MS) Parameters

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the high selectivity and sensitivity required for bioanalysis.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Melphalan contains basic nitrogen atoms that are readily protonated in the ESI source. |

| MRM Transitions | See Table 2.1.4.1 | These transitions are selected for their specificity and intensity, ensuring reliable detection and quantification. |

| Collision Energy (CE) | Optimized for each transition | The CE is optimized to achieve the most abundant and stable fragment ion for each precursor ion. |

| Dwell Time | ~100 ms | A sufficient dwell time is necessary to obtain an adequate number of data points across the chromatographic peak for accurate integration. |

Table 2.1.4.1: MRM Transitions for Melphalan and Melphalan-d8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Melphalan | 305.1 | 288.1 |

| Melphalan-d8 | 313.1 | 296.1 |

Expert Insight: The chosen MRM transitions correspond to specific fragmentations of the melphalan and Melphalan-d8 molecules. The precursor ion is the protonated molecule [M+H]+. The product ion is a characteristic fragment generated by collision-induced dissociation (CID) in the mass spectrometer. The +8 Da mass difference is maintained in both the precursor and product ions, which is a key indicator of a stable and reliable internal standard.[10]

The Logic of Fragmentation

The selection of MRM transitions is not arbitrary. It is based on the predictable fragmentation of the melphalan molecule upon collision with an inert gas in the mass spectrometer. The primary fragmentation pathway involves the neutral loss of a water molecule from the carboxylic acid group.

Caption: Primary fragmentation of Melphalan in MS/MS.

This fragmentation is consistent and produces an intense and stable product ion, making it ideal for quantification. Because Melphalan-d8 has the same core structure, it undergoes the exact same fragmentation, resulting in a product ion that is also 8 Da heavier than the melphalan product ion.[11]

A Self-Validating System: Ensuring Trustworthiness

A bioanalytical method is only as reliable as its validation. The use of Melphalan-d8 as an internal standard is a critical component of a self-validating system that adheres to regulatory guidelines.

2.3.1 Key Validation Parameters

| Parameter | Acceptance Criteria (FDA/EMA) | Role of Melphalan-d8 |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal values | The consistent response ratio of melphalan to Melphalan-d8 ensures that the calculated concentrations are accurate and precise, even with minor variations in sample preparation or instrument response. |

| Selectivity & Specificity | No significant interference at the retention times of the analyte and IS | The use of highly selective MRM transitions for both melphalan and Melphalan-d8 minimizes the risk of interference from endogenous matrix components. |

| Matrix Effect | The response of the analyte in the presence of matrix should be consistent across different sources of matrix | Melphalan-d8 co-elutes with melphalan and experiences the same degree of ion suppression or enhancement, effectively normalizing for matrix effects. |

| Recovery | Consistent and reproducible, though not necessarily 100% | The recovery of Melphalan-d8 should closely mirror that of melphalan, ensuring that any variability in the extraction process is accounted for. |

| Stability | Analyte should be stable under expected sample handling and storage conditions | The stability of melphalan in the biological matrix can be accurately assessed by comparing the analyte/IS response ratio in stability samples to that of freshly prepared samples. |

Expert Insight: During method validation, it is crucial to assess the isotopic purity of the Melphalan-d8 standard to ensure that it does not contain a significant amount of unlabeled melphalan, which could lead to an overestimation of the analyte concentration.

Field-Proven Insights: Troubleshooting and Best Practices

Even with a robust internal standard like Melphalan-d8, challenges can arise. A seasoned scientist anticipates and addresses these potential issues proactively.

Potential Pitfalls and Solutions

-

Isotopic Exchange: While the C-D bonds in Melphalan-d8 are generally stable, extreme pH or temperature conditions could potentially lead to back-exchange.

-

Mitigation: Maintain the pH of the mobile phase and sample extracts within a neutral to slightly acidic range. Avoid prolonged exposure of the internal standard to harsh conditions.[3]

-

-

Chromatographic Shift: A slight difference in retention time between the deuterated and non-deuterated compounds (the "isotope effect") can sometimes be observed.

-

Mitigation: Ensure that the chromatographic peak is wide enough to accommodate any minor shifts and that the integration parameters are set appropriately. If the shift is significant, a re-evaluation of the chromatographic conditions may be necessary.

-

-

Cross-talk: This occurs when the signal from the analyte "leaks" into the MRM channel of the internal standard, or vice versa.

-

Mitigation: Ensure that the MRM transitions are sufficiently specific and that the mass spectrometer has adequate resolution. A mass difference of at least 3-4 Da between the analyte and IS is generally recommended to minimize this risk. Melphalan-d8, with its +8 Da difference, is well-suited to avoid this issue.

-

Workflow Diagram for a Robust Bioanalytical Method

Caption: Bioanalytical workflow using Melphalan-d8 IS.

Conclusion: The Role of Melphalan-d8 in Advancing Drug Development

The use of this compound as an internal standard is a testament to the evolution of bioanalytical science. Its mechanism of action is rooted in the fundamental principles of isotope dilution mass spectrometry, providing a level of accuracy and reliability that is indispensable in modern drug development. By understanding the "why" behind its application—from its chemical properties and fragmentation behavior to its role in a validated, self-correcting analytical system—researchers can harness the full potential of this powerful tool. This in-depth technical guide serves as a resource for not only implementing robust bioanalytical methods for melphalan but also for fostering a deeper understanding of the principles that underpin the generation of high-quality, defensible data.

References

-

ResearchGate. (n.d.). Proposed fragmentation mechanism of protonated melphalan. [Link]

-

Poczta, A., Rogalska, A., & Marczak, A. (2022). Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. International journal of molecular sciences, 23(3), 1760. [Link]

-

de Boer, T., van der Prijt, L. M., & Rosing, H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry : RCM, 19(3), 401–407. [Link]

-

Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

Poczta, A., Rogalska, A., & Marczak, A. (2022). Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells. International journal of molecular sciences, 23(22), 14258. [Link]

-

MDPI. (2022). Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. [Link]

-

Davison, A. S., Milan, A. M., & Dutton, J. J. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical chemistry, 60(10), 1351–1353. [Link]

-

Gierczak, M., & Gawlik-Jędrzejczak, E. (2018). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 23(12), 3121. [Link]

-

Poczta, A., Rogalska, A., & Marczak, A. (2022). Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells. International journal of molecular sciences, 23(22), 14258. [Link]

-

ResearchGate. (2025, October 14). (PDF) Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. [Link]

-

U.S. Food and Drug Administration. (2013, September). Bioanalytical Method Validation. [Link]

-

Patel, P. N., Sangeetha, S., & Shrey, D. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Pharmaceutical and Biological Evaluations, 1(1), 1-15. [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

-

Kumar, K. K., & Nadh, R. V. (2011). A validated RP-HPLC method for the estimation of melphalan in tablet dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 863-867. [Link]

-

Sharma, C., & Jindal, A. (2016). Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. Journal of Pharmaceutical and Biomedical Analysis, 122, 114-123. [Link]

-

Organic Chemistry Explained. (2023, June 2). Fragmentation in Mass Spectrometry. [Link]

-

Morreel, K., Dima, O., Kim, H., Lu, F., Niculaes, C., Vanholme, R., ... & Ralph, J. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Analytical chemistry, 82(19), 8095-8108. [Link]

Sources

- 1. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Melphalan-d8 Hydrochloride: Sourcing, Purity, and Bioanalytical Application

Introduction: The Critical Role of a Deuterated Standard in Melphalan Bioanalysis

Melphalan, a bifunctional alkylating agent, is a cornerstone therapy for multiple myeloma and other neoplastic diseases.[1][2] Its potent cytotoxicity necessitates precise pharmacokinetic monitoring to optimize therapeutic outcomes and minimize toxicity. The inherent variability of bioanalytical procedures, especially when dealing with complex matrices like human plasma, presents a significant challenge to achieving accurate and reproducible quantification of the parent drug and its metabolites.

This guide provides an in-depth technical overview of Melphalan-d8 Hydrochloride (Melphalan-d8 HCl), the stable isotope-labeled (SIL) analog of Melphalan. We will explore its commercial availability, delve into the critical aspects of purity and characterization, and provide a detailed protocol for its application as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a SIL-IS like Melphalan-d8 is the gold standard in quantitative bioanalysis, as it co-elutes chromatographically with the unlabeled analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and matrix effects.[3] This document is intended for researchers, bioanalytical scientists, and drug development professionals who require a reliable methodology for the quantification of Melphalan.

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers that produce reference standards and stable isotope-labeled compounds for research and pharmaceutical development. Procurement should be directed toward vendors who can provide comprehensive documentation, including a detailed Certificate of Analysis (CoA) for each specific lot.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Product Name/Code | CAS Number | Notes |

| Simson Pharma Limited | Melphalan hydrochloride-D8 | 1217854-43-7 | Provides a Certificate of Analysis with each compound. |

| LGC Standards | Melphalan-d8 Dihydrochloride / TRC-M216902 | Not explicitly listed for d8 variant | Specializes in reference standards manufactured under ISO/IEC 17025.[4] |

| Hexonsynth | This compound / HXO-06754 | 1217854-43-7 | Lists product as in-stock and available for global delivery.[5] |

| Acanthus Research | This compound / MLP-16-002 | N/A | Categorized as a Drug Substance Stable Isotope Labeled Reference Standard.[6] |

| Biosynth | D-Melphalan-d8 / NAA04594 | 13045-94-8 | Note: This is the D-isomer, researchers should ensure they select the correct L-isomer for Melphalan studies.[7] |

Note: The CAS number 1217854-43-7 is frequently associated with the L-isomer of this compound.[5] Researchers must confirm the stereochemistry (L-Melphalan is the active drug) and the salt form (monohydrochloride vs. dihydrochloride) with the supplier prior to purchase.

Purity, Characterization, and the Certificate of Analysis (CoA)

The utility of Melphalan-d8 HCl as an internal standard is entirely dependent on its purity. A Certificate of Analysis is a non-negotiable document that validates the quality of the standard. It is a self-validating system; the data within the CoA provides the necessary trust and confidence in the material's identity and purity for regulated bioanalysis.

Deconstructing the Certificate of Analysis

While a CoA for Melphalan-d8 HCl was not publicly available for this review, a comprehensive CoA for any high-purity reference standard should include the parameters detailed in Table 2.

Table 2: Essential Parameters on a Certificate of Analysis for a Reference Standard

| Parameter | Typical Method(s) | Significance & Causality |

| Identity Confirmation | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS) | Confirms the molecular structure is correct, including the position of the deuterium labels. MS confirms the molecular weight, while NMR provides detailed structural information. |

| Chemical Purity | HPLC, UPLC | Determines the percentage of the desired compound relative to any organic impurities. High chemical purity (>98%) is essential to prevent interference with the analyte peak. |

| Isotopic Purity / Enrichment | Mass Spectrometry (MS) | Quantifies the percentage of the deuterated species (d8) versus other isotopic variants (d0 to d7). High isotopic enrichment minimizes "cross-talk" where the IS contributes to the analyte signal. |

| Residual Solvents | GC-HS (Gas Chromatography-Headspace) | Identifies and quantifies any solvents remaining from the synthesis and purification process.[8] Important for accurate weighing and for safety. |

| Water Content | Karl Fischer Titration | Water content affects the true concentration of the standard when prepared by weight. |

| Storage Conditions | Manufacturer Recommendation | Melphalan is known to be unstable in aqueous solutions.[9] Proper storage (e.g., +5°C, desiccated) is critical to prevent degradation.[4] |

Potential impurities in Melphalan can arise from its synthesis and degradation. These include hydrolysis products like monohydroxy and dihydroxy melphalan, as well as dimers.[9][10] A robust purification process is crucial to minimize these, and a high-purity standard should have these impurities below specified limits (e.g., <0.15%).[10]

Application in Bioanalysis: A Validated Workflow

Melphalan-d8 HCl is primarily used as an internal standard for the quantification of Melphalan in biological matrices by LC-MS/MS. Its deuterium labels give it a higher mass, allowing the mass spectrometer to distinguish it from the endogenous, unlabeled Melphalan, while its chemical properties ensure it behaves identically during sample extraction and chromatographic separation.

Logical Workflow for Bioanalytical Quantification

The following diagram illustrates the standard workflow for quantifying Melphalan in plasma samples using a stable isotope-labeled internal standard.

Caption: Bioanalytical workflow for Melphalan quantification.

Detailed Experimental Protocol: Quantification of Melphalan in Human Plasma

This protocol is a synthesized methodology based on established and validated LC-MS/MS methods.[11][12] It represents a trustworthy, self-validating system where the performance of the internal standard is key to ensuring accuracy.

1. Preparation of Standards and Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Melphalan and Melphalan-d8 HCl in a suitable solvent (e.g., Methanol). Store at appropriate temperatures as recommended by the supplier.

-

Working Solutions: Prepare serial dilutions of the Melphalan stock solution in 50/50 acetonitrile/water to create calibration standards (e.g., ranging from 5 to 5000 ng/mL).[11]

-

Internal Standard Working Solution: Prepare a working solution of Melphalan-d8 HCl (e.g., 100 ng/mL) in 50/50 acetonitrile/water.

2. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma (blank, calibration standard, or unknown sample) in a microcentrifuge tube, add 20 µL of the Internal Standard Working Solution.

-

Vortex briefly to mix. Causality: Adding the IS at the earliest stage ensures it accounts for variability in all subsequent steps.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS System and Conditions

-

LC System: UPLC System (e.g., Waters ACQUITY).

-

Column: XSelect HSS T3 column (2.1 × 50 mm, 5 µm) or equivalent.[11][12] Causality: A reversed-phase C18 column is chosen for its ability to retain and separate moderately polar compounds like Melphalan from endogenous plasma components.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient appropriate for separating the analyte from matrix interferences within a short run time (e.g., 5 minutes).

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Monitored Transitions (MRM):

4. Data Analysis

-

Integrate the peak areas for both Melphalan and Melphalan-d8.

-

Calculate the peak area ratio (Melphalan Area / Melphalan-d8 Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Melphalan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Principle of Quantification

The core principle of using a stable isotope-labeled internal standard is based on the constant ratio maintained between the analyte and the standard throughout the analytical process.

Sources

- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Melphalan Hydrochloride | LGC Standards [lgcstandards.com]

- 5. hexonsynth.com [hexonsynth.com]

- 6. This compound - Acanthus Research [acanthusresearch.com]

- 7. biosynth.com [biosynth.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2014141294A2 - An improved process for the synthesis of melphalan and the hydrochloride salt - Google Patents [patents.google.com]

- 11. A rapid and sensitive LC-MS/MS method for simultaneous determination of melphalan and its monohydroxy and dihydroxy metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Isotopic Labeling of Melphalan-d8 Hydrochloride: Principles and Applications

Executive Summary

Melphalan, a bifunctional alkylating agent, remains a cornerstone in the treatment of multiple myeloma and other malignancies.[1] However, its clinical application is complicated by significant inter-individual pharmacokinetic (PK) variability, with oral bioavailability ranging from 25% to 89%.[2][3] This variability poses a substantial challenge to achieving optimal therapeutic outcomes while minimizing toxicity. Accurate quantification of melphalan in biological matrices is therefore paramount for both clinical therapeutic drug monitoring and pivotal drug development studies. This guide provides a comprehensive technical overview of Melphalan-d8 Hydrochloride, the deuterium-labeled stable isotope of melphalan. We will explore the rationale behind its specific isotopic labeling pattern, its indispensable role as an internal standard in mass spectrometry-based bioanalysis, and the detailed experimental protocols that ensure data of the highest scientific integrity. This document is intended for researchers, clinical scientists, and drug development professionals who seek a deeper understanding of how stable isotope labeling is leveraged to overcome the analytical challenges associated with this potent chemotherapeutic agent.

The Chemotherapeutic Agent: Melphalan

Mechanism of Action: DNA Alkylation

Melphalan (L-phenylalanine mustard) belongs to the nitrogen mustard class of alkylating agents.[1] Its cytotoxic activity is not direct; it first undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate.[1] This electrophilic cation then covalently binds to nucleophilic sites on DNA, primarily the N7 position of guanine residues.[2][4] Because melphalan possesses two chloroethyl groups, it can perform this reaction twice, leading to the formation of DNA inter-strand and intra-strand cross-links.[4] These cross-links prevent DNA unwinding, thereby inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5]

Caption: Melphalan's mechanism of action via DNA alkylation.

The Clinical Challenge: Pharmacokinetic Variability

A significant hurdle in melphalan therapy is its erratic absorption and disposition. Following administration, melphalan exhibits a short plasma half-life and is primarily eliminated by non-enzymatic chemical hydrolysis to inactive metabolites, monohydroxymelphalan and dihydroxymelphalan.[3][6] The rate of absorption and hydrolysis can vary widely among patients, leading to unpredictable drug exposure.[7][8] This variability means that a standard dose can be sub-therapeutic in one patient and excessively toxic in another. This underscores the critical need for precise and accurate analytical methods to support therapeutic drug monitoring (TDM) and pharmacokinetic studies.[6][9]

This compound: The Analytical Solution

To address the challenges of accurate quantification, this compound was developed. It is not intended as a therapeutic agent but as a critical analytical tool.

Chemical Structure and Isotopic Labeling

Melphalan-d8 is a stable isotope-labeled (SIL) analog of melphalan where eight specific hydrogen atoms on the two chloroethyl side chains have been replaced with deuterium (²H).[10][11]

Caption: Chemical structures of Melphalan and Melphalan-d8.

The specific nomenclature for the labeled portion is bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino.[10] This placement is a deliberate and critical design choice. The C-D bonds are chemically stable and not prone to back-exchange with hydrogen under typical biological or analytical conditions. Furthermore, placing the labels on the ethyl chains, which are retained in the major fragment ions during mass spectrometry, ensures the mass difference is maintained throughout the analytical process.

Comparative Physicochemical Properties

The fundamental principle behind using a SIL analog is that its physicochemical properties are nearly identical to the unlabeled analyte. This ensures it behaves in the same manner during every step of the analytical process.

| Property | Melphalan | This compound | Rationale for Similarity/Difference |

| Molecular Formula | C₁₃H₁₈Cl₂N₂O₂ | C₁₃H₁₀D₈Cl₂N₂O₂·HCl | Isotopic substitution of 8 ¹H with ²H. |

| Molecular Weight | 305.2 g/mol | 349.7 g/mol | The +8 Da mass shift is due to the 8 deuterium atoms, providing a clear mass difference for MS detection.[10] |

| Solubility | Similar | Similar | Deuterium substitution has a negligible effect on polarity and solubility. |

| pKa | Similar | Similar | The electronic properties of the molecule are virtually unchanged. |

| Chromatographic Retention | Identical | Identical (or near-identical) | Polarity and interaction with the stationary phase are unaffected, ensuring co-elution.[12] |

| Ionization Efficiency (MS) | Identical | Identical | The ability to form ions in the mass spectrometer source is the same. |

The Gold Standard: Melphalan-d8 as a Stable Isotope Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is added to every sample, standard, and quality control at a constant concentration.[13] The instrument measures the response ratio of the analyte to the IS. The use of a SIL-IS like Melphalan-d8 is considered the gold standard by regulatory agencies such as the FDA.[14][15]

Causality: Why SIL-IS Provides Superior Data Integrity

The near-perfect chemical mimicry of Melphalan-d8 allows it to compensate for multiple sources of analytical error:

-

Sample Preparation Variability: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by an identical proportional loss of Melphalan-d8. The analyte/IS ratio therefore remains constant, correcting for recovery inconsistencies.[12]

-

Matrix Effects: Biological samples (e.g., plasma) contain endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Because Melphalan-d8 co-elutes with melphalan and has the same ionization properties, it experiences the exact same degree of ion suppression or enhancement. This effect is cancelled out in the analyte/IS ratio, eliminating a major source of inaccuracy and imprecision in LC-MS/MS analysis.[14]

-

Instrumental Variability: Minor fluctuations in injection volume or detector response are also corrected for by the constant analyte/IS ratio.

Caption: Bioanalytical workflow using Melphalan-d8 as a SIL-IS.

Key Experimental Protocols

The following protocols are presented as a robust framework. Specific parameters may require optimization based on available instrumentation and matrix.

Protocol: Quantitative Bioanalysis of Melphalan in Human Plasma via LC-MS/MS

This protocol describes a self-validating system for the accurate measurement of melphalan.

1. Materials and Reagents:

-

Human plasma (with K₂EDTA anticoagulant)

-

Melphalan analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

2. Preparation of Stock and Working Solutions:

-

Melphalan Stock (1 mg/mL): Accurately weigh and dissolve melphalan in methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve Melphalan-d8 HCl in methanol.[16]

-

Calibration Standards & QCs: Serially dilute the melphalan stock into drug-free human plasma to prepare calibration standards (e.g., 10-5000 ng/mL) and quality control (QC) samples (low, medium, high concentrations).[17]

-

IS Working Solution (e.g., 1000 ng/mL): Dilute the IS stock in acetonitrile. The concentration is chosen to provide a robust signal without causing detector saturation.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Working Solution in acetonitrile.

-

Vortex vigorously for 30 seconds to precipitate plasma proteins. Causality: This step simultaneously extracts the drug and adds the IS, ensuring the IS experiences all subsequent steps alongside the analyte.

-

Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[17]

4. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components and retention of melphalan (e.g., 5% to 95% B over 3 minutes).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

-

MRM Transitions:

5. System Validation and Data Acceptance:

-

Trustworthiness: The protocol's validity is confirmed on a per-run basis. A calibration curve is generated by plotting the analyte/IS peak area ratio against the nominal concentration of the calibrators. A linear regression (1/x² weighting) must yield a correlation coefficient (r²) > 0.99.

-

The calculated concentrations of the QC samples must be within ±15% of their nominal values.

-

The IS response must be monitored across all samples. Any significant, unexplained deviation (>50%) in the IS response for an unknown sample compared to the average of the calibrators and QCs may indicate a specific matrix issue or sample preparation error, warranting investigation or re-analysis.[13]

Protocol: Structural Verification of Melphalan-d8 by NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the identity, structure, and location of isotopic labels.

1. Sample Preparation:

-

Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer to a 5 mm NMR tube.

2. NMR Experiments:

-

¹H NMR: This spectrum will confirm the absence of protons at the labeled positions. The characteristic signals for the ethyl protons will be absent, while aromatic and backbone protons will be present.

-

¹³C NMR: The spectrum will show signals for all carbon atoms. Carbons directly bonded to deuterium will appear as multiplets (due to C-D coupling) with lower intensity compared to their protonated counterparts.

-

²H (Deuterium) NMR: This is a direct observation experiment. It will show a signal confirming the presence of deuterium at the chemical shift corresponding to the ethyl group positions, providing definitive proof of the labeling site.[19]

Applications in Pharmaceutical Development

The use of Melphalan-d8 as an analytical standard is crucial in several key areas:

-

Pharmacokinetic (PK) Studies: Essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of new melphalan formulations or in specific patient populations.[6][9]

-

Bioavailability/Bioequivalence (BA/BE) Studies: Required for the regulatory approval of generic drug formulations, where the generic must be shown to have the same rate and extent of absorption as the innovator drug.

-

Therapeutic Drug Monitoring (TDM): In high-dose melphalan regimens used prior to stem cell transplantation, TDM can help personalize dosing to achieve a target systemic exposure, potentially improving efficacy and reducing the risk of severe toxicities.[20]

-

Metabolism and Degradation Studies: The validated assay can simultaneously quantify melphalan and its primary hydrolysis products (monohydroxy- and dihydroxy-melphalan), providing a complete picture of its disposition in vivo or stability in vitro.[18]

Conclusion

This compound is more than just a labeled compound; it is an enabling technology. The strategic placement of eight deuterium atoms creates an ideal internal standard that has become indispensable for the accurate and precise quantification of melphalan. By effectively compensating for the myriad variables inherent in the bioanalytical process, Melphalan-d8 provides the foundation of trust upon which critical clinical and pharmaceutical development decisions are made. Its application ensures the integrity of pharmacokinetic data, supports the safe and effective use of high-dose chemotherapy, and facilitates the development of new and improved drug formulations.

References

-

Wikipedia. Melphalan . Wikipedia. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Melphalan hydrochloride? . Patsnap. [Link]

-

Lo-Coco, F., et al. A Phase I and Pharmacokinetic Study of Melphalan Using a 24-hour Continuous Infusion in Patients with Advanced Malignancies . AACR Journals. [Link]

-

National Center for Biotechnology Information. MELPHALAN . NCBI Bookshelf. [Link]

-

Woodhouse, K. W., et al. The Pharmacokinetics of Melphalan in Patients With Multiple Myeloma: An intravenous/oral Study Using a Conventional Dose Regimen . PubMed. [Link]

-

Athanasiou, E., et al. Pharmacokinetics of high-dose intravenous melphalan in patients undergoing peripheral blood hematopoietic progenitor-cell transplantation . PubMed. [Link]

-

Nath, C. E., et al. (2025-08-06). Pharmacokinetics of melphalan in myeloma patients undergoing an autograft . SpringerLink. [Link]

-

Poczta, A., et al. Mechanism of action of melphalan and new derivatives of melphalan . ResearchGate. [Link]

-

BC Cancer. DRUG NAME: Melphalan . BC Cancer Agency. [Link]

-

Patsnap Synapse. (2024-07-17). What is the mechanism of Melphalan? . Patsnap. [Link]

-

ResearchGate. The metabolism of melphalan flufenamide . ResearchGate. [Link]

-

National Center for Biotechnology Information. This compound . PubChem. [Link]

-

Carlo-Stella, C., et al. Measurement of the DNA Alkylating Agents Busulfan and Melphalan in Human Plasma by Mass Spectrometry . National Institutes of Health. [Link]

-

U.S. Food and Drug Administration. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry . FDA. [Link]

-

Liu, G., et al. (2024-05-08). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations . PubMed Central. [Link]

-

de Vries, R., et al. (2025-08-07). Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry . ResearchGate. [Link]

-

ECA Academy. (2019-10-08). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis . ECA Academy. [Link]

-

Poczta, A., et al. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells . MDPI. [Link]

-

Carloni, J. R., et al. Determination of Busulfan and Melphalan in Plasma by Turbulent Flow Chromatography-Tandem Mass Spectrometry . PubMed. [Link]

-

Al-Saffar, H., et al. (2019-09-01). Measurement of the DNA alkylating agents busulfan and melphalan in human plasma by mass spectrometry . PubMed. [Link]

-

Poczta, A., et al. (2025-10-14). (PDF) Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells . ResearchGate. [Link]

- Google Patents. US8921596B2 - Process for the preparation of melphalan hydrochloride.

-

Sijens, P. E., et al. 31P magnetic resonance spectroscopy as predictor of clinical response in human extremity sarcomas treated by single dose TNF-alpha + melphalan isolated limb perfusion . PubMed. [Link]

- Google Patents. WO2021130163A1 - A process for the synthesis of melphalan.

-

Pirali, T., et al. Applications of Deuterium in medicinal chemistry . Biojiva. [Link]

-

Atzrodt, J., et al. (2018-02-12). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences . PubMed. [Link]

-

Yu, K. (2018-10-18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development . University of California, Santa Barbara. [Link]

-

Gant, T. G. Applications of Deuterium in Medicinal Chemistry . ResearchGate. [Link]

-

Bhaumik, I., & Ma, J. K. H. (2022-10-04). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer . PubMed Central. [Link]

-

Rogalska, A., et al. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells . PubMed Central. [Link]

-

Sostman, H. D., et al. 31P NMR Spectra of Extremity Sarcomas: Diversity of Metabolic Profiles and Changes in Response to Chemotherapy . PubMed. [Link]

-